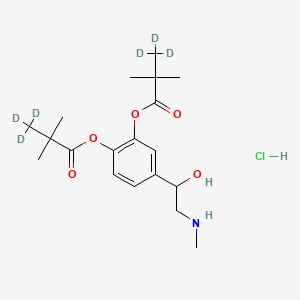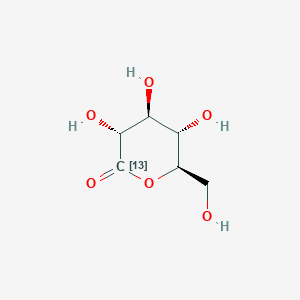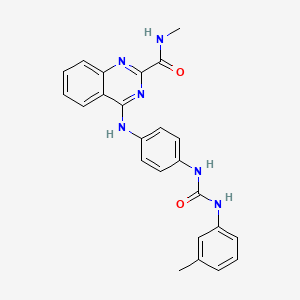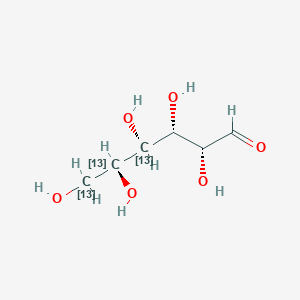
D-Glucose-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-13C3 is a stable isotope-labeled compound of D-Glucose, where three carbon atoms are replaced with the isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracer experiments. D-Glucose itself is a monosaccharide and an essential carbohydrate in biology, serving as a primary energy source for cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C3 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of labeled carbon sources by microorganisms that naturally produce glucose .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into glucose. The labeled glucose is then extracted and purified to achieve high isotopic purity. This method ensures a consistent and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-13C3 undergoes various chemical reactions similar to those of unlabeled D-Glucose. These include:
Oxidation: this compound can be oxidized to form gluconic acid or glucuronic acid.
Reduction: It can be reduced to form sorbitol.
Substitution: Various substitution reactions can occur, such as the formation of glycosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Sodium borohydride or hydrogen in the presence of a catalyst can be used for reduction.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glycosides and other derivatives.
Aplicaciones Científicas De Investigación
D-Glucose-13C3 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study glucose metabolism in cells and organisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in the detailed analysis of metabolic pathways.
Positron Emission Tomography (PET) Imaging: Used in medical imaging to study glucose uptake in tissues.
Drug Development: Assists in understanding the pharmacokinetics and pharmacodynamics of glucose-related drugs.
Mecanismo De Acción
D-Glucose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Glucose. It is transported into cells via glucose transporters and undergoes glycolysis, the citric acid cycle, and other metabolic processes. The carbon-13 labeling allows researchers to track the molecule’s fate and study specific metabolic pathways in detail .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-13C1: Labeled with carbon-13 at one carbon atom.
D-Glucose-13C2: Labeled with carbon-13 at two carbon atoms.
D-Glucose-13C6: Labeled with carbon-13 at all six carbon atoms.
Uniqueness
D-Glucose-13C3 is unique due to its specific labeling at three carbon atoms, providing a balance between detailed metabolic tracking and cost-effectiveness. It offers more detailed information than single-labeled compounds and is less expensive than fully labeled glucose .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,5,6-13C3)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1,6+1 |
Clave InChI |
GZCGUPFRVQAUEE-VPGZLUDVSA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




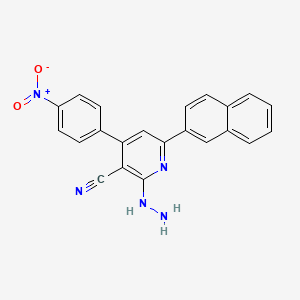

![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
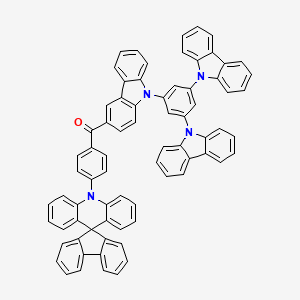


![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
